4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide
Description
4-Fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by:
- A fluoro substituent at position 4 of the benzamide core.
- A morpholine-4-sulfonyl group at position 2.
- An N-(2-methylphenyl) substituent.
Properties
IUPAC Name |
4-fluoro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-13-4-2-3-5-16(13)20-18(22)14-6-7-15(19)17(12-14)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDRJFYPADDXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.
Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride.
Fluorination: Introduction of the fluorine atom using a fluorinating agent.
Morpholine Substitution: Introduction of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the nitro group may yield an amine.
Scientific Research Applications
4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Material Science: Use in the development of novel materials with specific properties such as conductivity or fluorescence.
Biology: Study of its effects on biological systems, including cell signaling pathways and metabolic processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
*Calculated based on formula C₁₈H₁₉FN₂O₃S.
Key Observations:
- Morpholine-4-sulfonyl vs. Other Sulfonamides : The morpholine group in the target compound likely improves water solubility compared to simpler sulfonamides (e.g., piperidine-sulfonyl in QMPSB ).
- Core Modifications: Quinoline esters (QMMSB) and thiocarbamoyl derivatives (CNS4) exhibit distinct electronic profiles, altering receptor binding and pharmacokinetics .
Spectroscopic and Crystallographic Data
- IR Spectroscopy :
- Crystallography :
- Analogs like 4-fluoro-N-[3-(2-fluorophenyl)-...]benzamide () crystallize in orthorhombic systems (P2₁2₁2₁) with disordered fluorophenyl rings, suggesting conformational flexibility .
Biological Activity
4-Fluoro-N-(2-methylphenyl)-3-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 319.36 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Atom | Enhances lipophilicity and bioactivity |
| Morpholine Ring | Contributes to the compound's solubility and interaction with biological targets |
| Sulfonyl Group | Imparts significant pharmacological properties |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In a screening assay against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
In a study published in ResearchGate, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly the PI3K/Akt pathway. This was evidenced by decreased phosphorylation of Akt in treated cells.
Cytotoxicity Assessment
To evaluate the safety profile of this compound, cytotoxicity assays were performed on normal human fibroblast cells. The results indicated a high selectivity index, with an IC50 value significantly higher than that observed in cancer cell lines.
| Cell Type | IC50 (µg/mL) |
|---|---|
| Normal Human Fibroblasts | >100 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
